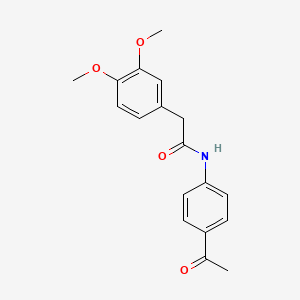
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Methodology : The synthesis of similar compounds typically involves complex organic reactions. For example, compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide are synthesized using NMR, MS, and IR methods, which are also relevant for the synthesis of 4-Chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide (He et al., 2014).
Molecular Structure Analysis
- Crystal Structure : X-ray diffraction methods are often used to determine the molecular structure of such compounds, providing insights into their crystallographic properties (Saeed, Hussain, & Bolte, 2010).
- Spectroscopic Properties : Spectroscopic methods like NMR and IR spectroscopy are crucial in analyzing the molecular structure, as seen in studies of similar compounds (Kumar et al., 2014).
Chemical Reactions and Properties
- Reactivity : The compound's nitro and benzamide groups suggest specific reactivity patterns. Similar compounds show reactivity characteristic of their functional groups, such as nucleophilic substitution reactions (Wardell et al., 2006).
Physical Properties Analysis
- Stability and Solubility : The physical properties such as stability and solubility are likely influenced by the compound's molecular structure. For instance, the stability of N-iodophenyl nitrobenzamides in different crystal structures provides insights into the physical properties of similar compounds (Wardell et al., 2006).
Chemical Properties Analysis
- Electrochemical Properties : The electrochemical properties can be explored through methods like density functional theory (DFT) calculations, as demonstrated in the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide (He et al., 2014).
- Intermolecular Interactions : Analysis of similar compounds shows various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the chemical behavior of 4-Chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide (Wardell et al., 2006).
Wissenschaftliche Forschungsanwendungen
Occurrence and Control of Nitrogenous Disinfection By-Products
Nitrogenous disinfection by-products (N-DBPs) like nitrosamines, cyanogen halides, and halonitromethanes present in drinking water have raised concerns due to their high genotoxicity and cytotoxicity. The shift from chlorination to chloramination, a common practice to reduce regulated DBPs such as trihalomethanes and haloacetic acids, can increase certain N-DBPs. Studies suggest that water treatment processes like coagulation, filtration, and biofiltration have moderate to high efficacy in removing N-DBP precursors, highlighting the complex interplay between water treatment processes and N-DBP formation and control (Bond, Huang, Templeton, & Graham, 2011).
Environmental Presence and Impact of Nitroso Compounds
The presence of nitroso compounds, including N-nitrosodimethylamine (NDMA) and its precursors in water and wastewater, has been extensively reviewed. These compounds are mainly of anthropogenic origin, with wastewater discharges being a significant source. The formation of NDMA is primarily associated with chloramination during water and wastewater treatment. Research emphasizes the importance of identifying and controlling NDMA precursors to mitigate potential health risks associated with their presence in the environment (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).
Precursors and Formation Mechanisms of Nitrogenous Disinfection By-Products
Understanding the precursors and formation mechanisms of N-DBPs is crucial for developing effective strategies to reduce their occurrence in drinking water. Known precursors, such as free amino acids, have been found insufficient to account for observed concentrations of some N-DBPs, indicating that additional unidentified precursors may contribute to their formation. This knowledge gap underscores the need for further research to fully understand the formation pathways and effectively control N-DBPs in water treatment processes (Bond, Templeton, & Graham, 2012).
Eigenschaften
IUPAC Name |
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-7-8(2)22-14(10(7)6-16)17-13(19)9-3-4-11(15)12(5-9)18(20)21/h3-5H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSURJZVRZIAMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)
![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)
![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)
